Cas no 696607-18-8 (N-{2-(5-Nitroquinolin-8-yl)oxyethyl}acetamide)

N-{2-(5-Nitroquinolin-8-yl)oxyethyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-{2-[(5-nitroquinolin-8-yl)oxy]ethyl}acetamide
- N-(2-((5-Nitroquinolin-8-yl)oxy)ethyl)acetamide
- N-(2-[(5-Nitroquinolin-8-yl)oxy]ethyl)acetamide
- N-[2-(5-nitroquinolin-8-yl)oxyethyl]acetamide
- STK737088
- ST4108273
- R8872
- N-[2-(5-nitro-8-quinolyloxy)ethyl]acetamide
- N~1~-{2-[(5-nitro-8-quinolyl)oxy]ethyl}acetamide
- acetamide, N-[2-[(5-nitro-8-quinolinyl)oxy]ethyl]-
- A3578/0151875
- N-{2-(5-Nitroquinolin-8-yl)oxyethyl}acetamide
-
- MDL: MFCD05854566
- インチ: 1S/C13H13N3O4/c1-9(17)14-7-8-20-12-5-4-11(16(18)19)10-3-2-6-15-13(10)12/h2-6H,7-8H2,1H3,(H,14,17)
- InChIKey: XLDGYVUAGMXEHN-UHFFFAOYSA-N
- ほほえんだ: O(CCNC(C)=O)C1=CC=C(C2=CC=CN=C21)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 358
- トポロジー分子極性表面積: 97
N-{2-(5-Nitroquinolin-8-yl)oxyethyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM260430-1g |
N-(2-((5-Nitroquinolin-8-yl)oxy)ethyl)acetamide |
696607-18-8 | 97% | 1g |
$198 | 2022-06-10 | |
abcr | AB414789-1g |
N-{2-[(5-Nitroquinolin-8-yl)oxy]ethyl}acetamide; . |
696607-18-8 | 1g |
€237.00 | 2024-04-16 | ||
abcr | AB414789-500mg |
N-{2-[(5-Nitroquinolin-8-yl)oxy]ethyl}acetamide; . |
696607-18-8 | 500mg |
€205.00 | 2024-04-16 | ||
Ambeed | A521141-1g |
N-(2-((5-Nitroquinolin-8-yl)oxy)ethyl)acetamide |
696607-18-8 | 97% | 1g |
$178.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390220-1g |
N-(2-((5-nitroquinolin-8-yl)oxy)ethyl)acetamide |
696607-18-8 | 97% | 1g |
¥1728.00 | 2024-05-03 | |
A2B Chem LLC | AJ08479-1g |
N-(2-[(5-Nitroquinolin-8-yl)oxy]ethyl)acetamide |
696607-18-8 | >95% | 1g |
$439.00 | 2024-04-19 | |
TRC | N232325-1000mg |
N-{2-[(5-Nitroquinolin-8-yl)oxy]ethyl}acetamide |
696607-18-8 | 1g |
$ 390.00 | 2022-06-03 | ||
Chemenu | CM260430-5g |
N-(2-((5-Nitroquinolin-8-yl)oxy)ethyl)acetamide |
696607-18-8 | 97% | 5g |
$329 | 2021-08-18 | |
abcr | AB414789-1 g |
N-{2-[(5-Nitroquinolin-8-yl)oxy]ethyl}acetamide |
696607-18-8 | 1g |
€228.00 | 2022-06-10 | ||
abcr | AB414789-500 mg |
N-{2-[(5-Nitroquinolin-8-yl)oxy]ethyl}acetamide |
696607-18-8 | 500MG |
€195.40 | 2022-06-10 |
N-{2-(5-Nitroquinolin-8-yl)oxyethyl}acetamide 関連文献
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
N-{2-(5-Nitroquinolin-8-yl)oxyethyl}acetamideに関する追加情報
Introduction to N-{2-(5-Nitroquinolin-8-yl)oxyethyl}acetamide (CAS No. 696607-18-8)
N-{2-(5-Nitroquinolin-8-yl)oxyethyl}acetamide, a compound with the chemical identifier CAS No. 696607-18-8, represents a significant advancement in the field of medicinal chemistry and pharmacology. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in therapeutic interventions. The presence of a nitro group and a quinoline moiety in its framework suggests a unique set of chemical properties that make it a promising candidate for further exploration.
The molecular structure of N-{2-(5-Nitroquinolin-8-yl)oxyethyl}acetamide consists of an acetamide functional group linked to an ethoxy chain, which is further substituted with a 5-nitroquinoline ring. This arrangement imparts distinct pharmacological characteristics, making it a subject of intense interest for researchers aiming to develop novel therapeutic agents. The nitro group, in particular, is known for its ability to influence the electronic properties of the molecule, thereby affecting its interactions with biological targets.
In recent years, there has been a growing interest in quinoline derivatives due to their diverse biological activities. Quinolines have been widely studied for their antimicrobial, antimalarial, and anticancer properties. The introduction of a nitro group into the quinoline scaffold can enhance these properties by increasing the molecule's reactivity and binding affinity to biological targets. This modification has been shown to improve the efficacy of quinoline-based drugs, making them more effective against resistant strains of pathogens.
N-{2-(5-Nitroquinolin-8-yl)oxyethyl}acetamide has been investigated in several preclinical studies for its potential therapeutic applications. One of the most promising areas of research has been in the field of oncology. Studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines, including those resistant to conventional chemotherapeutic agents. The mechanism by which this compound exerts its anti-cancer effects is believed to involve interference with key cellular pathways involved in tumor growth and progression.
Furthermore, N-{2-(5-Nitroquinolin-8-yl)oxyethyl}acetamide has shown promise in the treatment of infectious diseases. Its ability to inhibit bacterial and viral growth has been attributed to its interaction with essential cellular components required for pathogen survival. This makes it a potential candidate for developing new antibiotics and antivirals that can combat emerging drug-resistant strains.
The synthesis of N-{2-(5-Nitroquinolin-8-yl)oxyethyl}acetamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The process typically begins with the nitration of quinoline derivatives followed by functional group transformations that introduce the acetamide and ethoxy groups. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize the synthesis pathway.
One of the key challenges in the development of N-{2-(5-Nitroquinolin-8-yl)oxyethyl}acetamide as a therapeutic agent is its solubility and bioavailability. Due to its hydrophobic nature, the compound may exhibit limited solubility in aqueous solutions, which can hinder its absorption and distribution within the body. To address this issue, researchers have explored various strategies, including prodrug formulations and solubilization techniques, to enhance its pharmacokinetic properties.
Recent advancements in computational chemistry have also played a crucial role in understanding the pharmacological behavior of N-{2-(5-Nitroquinolin-8-yl)oxyethyl}acetamide. Molecular modeling studies have provided valuable insights into its interactions with biological targets at the atomic level. These studies have helped identify key residues on the target proteins that are critical for binding affinity and have guided the design of more potent derivatives.
The future prospects for N-{2-(5-Nitroquinolin-8-yl)oxyethyl}acetamide are promising, with ongoing research aimed at optimizing its therapeutic potential and addressing any limitations associated with its current formulation. Clinical trials are underway to evaluate its efficacy and safety in human patients suffering from various diseases. The results of these trials are expected to provide further evidence supporting its use as a novel therapeutic agent.
In conclusion, N-{2-(5-Nitroquinolin-8-yl)oxyethyl}acetamide represents a significant advancement in medicinal chemistry with potential applications across multiple therapeutic areas. Its unique molecular structure and pharmacological properties make it a compelling candidate for further development. As research continues to uncover new insights into its mechanisms of action and optimize its formulation, this compound is poised to make meaningful contributions to modern medicine.
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